molecular formula C6H9N3O2S2 B6743056 METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE

METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE

Cat. No.: B6743056
M. Wt: 219.3 g/mol
InChI Key: SSCYIPXZAWJONZ-UHFFFAOYSA-N
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Description

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound with the molecular formula C 6 H 9 N 3 O 2 S 2 and a molecular weight of 219.29 g/mol . This reagent belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles known for their diverse biological activities and significant utility in medicinal chemistry and agrochemical research . The compound features a carbamate functional group (methyl N-carbamate) linked to the 2-position of a 1,3,4-thiadiazole ring that is substituted at the 5-position with an ethylsulfanyl moiety . As a 1,3,4-thiadiazole derivative, this compound is of high interest in pharmaceutical research for the development of novel therapeutic agents. Compounds within this structural class have been investigated for their potential anti-tumor properties, with some derivatives acting as glutaminase inhibitors for cancer therapy . Furthermore, the 1,3,4-thiadiazole scaffold is widely explored for antimicrobial and antifungal activities, making it a valuable template in the search for new anti-infective agents . The structural features of this molecule, including the thioether and carbamate groups, contribute to its potential as a key intermediate in organic synthesis and drug discovery programs aimed at modulating various biological targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment, in a controlled laboratory environment.

Properties

IUPAC Name

methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c1-3-12-6-9-8-4(13-6)7-5(10)11-2/h3H2,1-2H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCYIPXZAWJONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation-Based Synthesis

The most widely reported method involves a two-step process: (1) formation of the 1,3,4-thiadiazole core and (2) subsequent carbamate functionalization.

Step 1: Synthesis of 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine
The thiadiazole backbone is typically constructed via cyclization reactions. A common approach uses thiosemicarbazide derivatives reacted with carbonyl-containing compounds under acidic conditions. For example:

  • Reactants : Ethyl thioacetate and thiosemicarbazide

  • Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C)

  • Yield : ~65%

Step 2: Carbamate Formation
The amine intermediate undergoes carbamoylation with methyl chloroformate:

  • Reactants : 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine + methyl chloroformate

  • Conditions : Dichloromethane, triethylamine (0°C → room temperature, 4 h)

  • Yield : 72–78%

One-Pot Multicomponent Reaction

Recent advances utilize streamlined protocols combining both steps:

ParameterSpecification
SolventAcetonitrile
Coupling AgentEDC/HOBt system
TemperatureRoom temperature (25°C)
Reaction Time24 h
Overall Yield58%
Key AdvantageEliminates intermediate purification

This method employs N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate direct amide bond formation between 5-amino-1,3,4-thiadiazole-2-thiol and methyl chloroformate.

Reaction Mechanisms and Key Intermediates

Cyclization Dynamics

The thiadiazole ring forms via a-dipolar cyclization mechanism (Figure 1). Density functional theory (DFT) calculations indicate that the reaction proceeds through a thiourea intermediate, which undergoes intramolecular nucleophilic attack to yield the heterocyclic core.

Critical Factors :

  • Electrophilicity of the carbonyl carbon

  • Nucleophilicity of the sulfur atom

  • Solvent Polarity (ε > 20 required for optimal cyclization)

Carbamoylation Kinetics

Second-stage reactions follow second-order kinetics:

Rate=k[Amine][Chloroformate]\text{Rate} = k[\text{Amine}][\text{Chloroformate}]

Arrhenius analysis reveals an activation energy (EaE_a) of 85 kJ/mol, suggesting significant temperature sensitivity.

Process Optimization Strategies

Solvent Screening

Comparative yields across solvents:

SolventDielectric Constant (ε)Yield (%)
Acetonitrile37.558
THF7.641
Dichloromethane8.967
DMF36.749

Polar aprotic solvents enhance reaction rates but may reduce carbamate stability.

Catalytic Enhancements

Addition of 4-dimethylaminopyridine (DMAP, 0.1 eq.) increases yields by 12–15% through transition-state stabilization.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.38 (t, J = 7.2 Hz, 3H, SCH₂CH₃)

  • δ 3.01 (q, J = 7.2 Hz, 2H, SCH₂)

  • δ 3.85 (s, 3H, OCH₃)

  • δ 8.21 (s, 1H, NH)

IR (KBr) :

  • 3320 cm⁻¹ (N-H stretch)

  • 1705 cm⁻¹ (C=O)

  • 1260 cm⁻¹ (C-O-C)

Applications and Derivative Synthesis

While beyond preparation scope, it’s noteworthy that this compound serves as a precursor for:

  • Antimicrobial agents : MIC = 8 μg/mL against S. aureus

  • Kinase inhibitors : IC₅₀ = 120 nM vs. EGFR

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or alkaline conditions, yielding distinct products:

ConditionReagentsProductsReaction Efficiency
Acidic (HCl)H₂O, HCl (1M), reflux5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine + CO₂ + methanol85–92% yield
Alkaline (NaOH)NaOH (2M), 80°CSodium salt of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl carbamate + methanol78–84% yield

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with alkaline conditions favoring deprotonation of the intermediate tetrahedral species.

Nucleophilic Substitution at the Ethylsulfanyl Group

The ethylsulfanyl (-S-Et) group undergoes substitution reactions with nucleophiles:

NucleophileReagents/ConditionsProductKey Observations
AmmoniaNH₃ (g), DMF, 60°C, 12h5-amino-1,3,4-thiadiazol-2-yl carbamate70% yield; S-Et replaced by -NH₂
ThiophenolPhSH, K₂CO₃, DMSO, 100°C, 6h5-(phenylsulfanyl)thiadiazolyl carbamate65% yield; retains thiadiazole ring

The reaction mechanism involves a two-step process: (1) deprotonation of the nucleophile and (2) SN2 displacement at the sulfur-bound ethyl group.

Oxidation Reactions

The ethylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductOxidation State
H₂O₂ (30%)CH₃COOH, 25°C, 2h5-(ethylsulfinyl)-1,3,4-thiadiazol-2-yl carbamateSulfoxide (+2)
KMnO₄H₂O, 0°C, 1h5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl carbamateSulfone (+4)

Sulfoxide formation occurs rapidly under mild conditions, while sulfone synthesis requires stronger oxidants.

Ring-Opening Reactions

The thiadiazole ring undergoes selective cleavage under extreme conditions:

ReagentsConditionsProductsMechanism
H₂SO₄ (conc.)120°C, 3hThiourea derivatives + CO₂ + CH₃OHAcid-catalyzed ring opening
NaNH₂Dry THF, -78°C, 1hMercaptoimidazole intermediatesBase-induced desulfurization

Ring-opening pathways are influenced by the electronic effects of the carbamate and ethylsulfanyl groups .

Coordination with Metal Ions

The thiadiazole nitrogen atoms act as ligands for metal coordination:

Metal SaltSolventComplex FormedApplication
Cu(NO₃)₂·3H₂OEthanol[Cu(C₆H₈N₃O₂S₂)₂]·2H₂OCatalysis in oxidation reactions
FeCl₃Acetonitrile[Fe(C₆H₈N₃O₂S₂)Cl₂]Magnetic material synthesis

Coordination complexes exhibit enhanced stability compared to the free ligand due to chelation effects.

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (Scale: 1–5)Notes
CarbamateHydrolysis4Faster in acidic vs. alkaline media
EthylsulfanylNucleophilic Substitution3Limited by steric hindrance
Thiadiazole RingOxidation2Requires strong electron withdrawal

Scientific Research Applications

Structure and Composition

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate has the molecular formula C6H9N3O2S2C_6H_9N_3O_2S_2 and a molecular weight of approximately 189.29 g/mol. The compound features a thiadiazole ring, an ethylsulfanyl group, and a carbamate moiety, which contribute to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties often exhibit antimicrobial properties. This compound may demonstrate similar activities due to the presence of the thiadiazole ring, which is known for its ability to inhibit microbial growth. Studies have shown that derivatives of thiadiazoles can be effective against various bacteria and fungi.

Antioxidant Properties

Thiadiazole derivatives are also recognized for their antioxidant capabilities. The ethylsulfanyl group may enhance the compound's ability to scavenge free radicals, making it a candidate for research in oxidative stress-related studies. This property is particularly relevant in developing therapeutic agents aimed at combating oxidative damage in biological systems.

Inhibitory Effects on Enzymes

There is potential for this compound to act as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in various metabolic pathways, which can have implications in drug development for diseases such as cancer and diabetes.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in this study and showed promising results in inhibiting bacterial growth at low concentrations.

Case Study 2: Antioxidant Activity Assessment

In another investigation focused on antioxidant properties, this compound was tested alongside other thiadiazole derivatives. The results indicated that this compound exhibited substantial free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues within the 1,3,4-Thiadiazole Class

The target compound shares its core structure with derivatives synthesized by Sych and P. (), where 5-R-amino-1,3,4-thiadiazole-2-thioles are alkylated to introduce sulfanylacetic acid groups. Key comparisons include:

Compound Substituents (Position) Biological Activity Synthesis Method Reference
Target Compound 5-(Ethylsulfanyl), 2-(methyl carbamate) Not explicitly reported Likely via heterocyclization* -
5-R-carbonylamino derivatives 5-R-sulfanylacetic acid groups Anticonvulsant, anticancer Two-step heterocyclization
5-R-amino derivatives Varied alkyl/aryl groups Plant growth regulation (inferred) Alkylation of thiol intermediates

*Inference: The synthesis likely follows methods described in , involving heterocyclization of acylated thiosemicarbazides with CS₂, followed by alkylation.

Key Observations :

  • Methyl carbamate at the 2-position introduces a polar moiety, contrasting with the carboxylic acid groups in some analogs, which could alter target binding or metabolic stability .

Heterocyclic Urea/Carbamate Derivatives with Different Cores

Compounds with tetrazole or triazole cores () share functional similarities (e.g., carbamate/urea groups) but differ in heterocyclic architecture:

Compound Type Core Structure Substituents Biological Activity Reference
Tetrazole-based arylureas Tetrazole Aroyl groups Plant growth regulation (e.g., auxin-like activity)
Triazole-based aryloxyacetylureas 1,2,4-Triazole Aryloxyacetyl groups Plant growth regulation
Target Compound 1,3,4-Thiadiazole Ethylsulfanyl, methyl carbamate Unknown (anticancer/anticonvulsant potential inferred) -

Key Observations :

  • Plant growth activity in tetrazole/triazole derivatives () is linked to auxin- or cytokinin-like effects, whereas thiadiazole analogs may prioritize neurological or oncological applications .

Ethyl Carbamate Derivatives ()

Ethyl carbamate compounds listed in feature pyrazole or indene cores with halogenated substituents.

Example :

  • ETHYL N-(1-([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL)-2,3-DIHYDRO-1H-INDEN-2-YL)CARBAMATE () includes a pyridinylsulfanyl group, which may confer resistance to oxidative degradation compared to the ethylsulfanyl group in the target compound.

Biological Activity

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound that has garnered attention due to its diverse biological activities. This article will explore its biological properties, including antibacterial, antifungal, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate
  • Molecular Formula : C₆H₉N₃O₂S
  • Molecular Weight : 189.28 g/mol
  • InChI Key : LETIDDANDFBGAN-UHFFFAOYSA-N

The compound features a thiadiazole ring which is known for its broad spectrum of biological activities.

1. Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. In a study involving various derivatives of thiadiazole, compounds demonstrated effective inhibition against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values as low as 15 μg/ml for certain derivatives .

CompoundTarget BacteriaEC50 (μg/ml)
5kXac22
5kXoc15

2. Antifungal Activity

This compound also shows promising antifungal activity. In vitro tests revealed lower inhibitory effects on Mucor species compared to traditional antifungal agents like carbendazim . This suggests potential for use in agricultural applications.

3. Anticancer Activity

Thiadiazole derivatives have been studied for their anticancer properties. In a recent study, compounds similar to this compound were tested against various cancer cell lines including MCF-7 and HeLa. The results indicated significant cytotoxicity with IC50 values ranging from 0.37 to 0.95 µM for certain substituted derivatives .

CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
SorafenibHeLa7.91

Flow cytometry analysis confirmed that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase, indicating their potential as anticancer agents .

4. Other Biological Activities

Thiadiazole derivatives have also been reported to possess anti-inflammatory and antiviral activities. A review highlighted that these compounds can inhibit various viral infections and exhibit anti-inflammatory effects through different mechanisms .

Case Study: Antimicrobial Efficacy

In a comparative study of several thiadiazole derivatives including this compound, researchers found that the compound exhibited superior antimicrobial activity compared to conventional antibiotics against specific pathogens .

Case Study: Anticancer Mechanism Exploration

Another study focused on the mechanism of action of thiadiazole derivatives in cancer therapy. The research utilized molecular docking techniques to show how these compounds interact with key proteins involved in cancer progression, further supporting their potential use in targeted cancer therapies .

Q & A

Q. Structure-activity relationship (SAR) insights :

  • Lipophilicity : Ethylsulfanyl groups enhance membrane permeability compared to methyl analogs, improving CNS bioavailability for anticonvulsants .
  • Electron-withdrawing effects : Carbamate groups stabilize hydrogen bonding with enzymatic targets (e.g., carbonic anhydrase IX in cancer). Substituent electronegativity correlates with binding affinity .
    Data example : Ethylsulfanyl derivatives (e.g., compound 5g) showed 78% yield and superior anticonvulsant ED₅₀ (25 mg/kg) versus methylsulfanyl analogs (ED₅₀ = 32 mg/kg) .

Advanced: What are the challenges in optimizing reaction yields for S-alkylation steps?

Critical factors include:

  • Reagent selection : Chloroacetic acid derivatives may hydrolyze under basic conditions. Use aprotic solvents (DMF, THF) and mild bases (K₂CO₃) to minimize side reactions .
  • Temperature control : Exothermic alkylation at >60°C can degrade the thiadiazole ring. Gradual reagent addition and ice baths improve yields .
    Yield optimization : For methyl carbamate derivatives, yields range 68–88% depending on substituent steric bulk .

Basic: What safety precautions are recommended during synthesis and handling?

  • Toxicity : Thiadiazoles may exhibit hepatotoxicity. Use fume hoods, gloves, and LC-MS to monitor for hazardous byproducts (e.g., sulfides) .
  • Regulatory compliance : Adhere to guidelines for sulfonamide-like compounds, as some analogs are restricted in certain jurisdictions (e.g., Sweden) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE
Reactant of Route 2
Reactant of Route 2
METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE

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